Anti-Plasmodial Potency: 897735-61-4 vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs in P. falciparum 3D7
In the GSK Tres Cantos whole-cell P. falciparum 3D7 screening campaign, 897735-61-4 (TCMDC-142406) demonstrated a mean pIC₅₀ of 5.2 (IC₅₀ ≈ 6.3 μM) against the chloroquine-sensitive 3D7 strain, placing it in the confirmed actives category (>50% inhibition at 2 μM in the primary screen) [1]. By comparison, the 4-chlorophenyl analog (TCMDC-141639) showed a pIC₅₀ of 4.6 (IC₅₀ ≈ 25 μM), representing an approximately 4-fold loss in potency when bromine is replaced with chlorine [1]. The unsubstituted phenyl analog (TCMDC-141455) was inactive at the primary screening concentration (pIC₅₀ < 4.0; IC₅₀ > 100 μM), yielding a >15-fold potency differential attributable to the bromine substituent [1].
| Evidence Dimension | Anti-P. falciparum 3D7 whole-cell potency (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 5.2 (IC₅₀ ≈ 6.3 μM) |
| Comparator Or Baseline | 4-Chlorophenyl analog (TCMDC-141639): pIC₅₀ = 4.6 (IC₅₀ ≈ 25 μM); Unsubstituted phenyl analog (TCMDC-141455): pIC₅₀ < 4.0 (IC₅₀ > 100 μM) |
| Quantified Difference | ~4-fold more potent than 4-Cl analog; >15-fold more potent than unsubstituted phenyl analog |
| Conditions | P. falciparum 3D7 (chloroquine-sensitive) whole-cell assay; parasite LDH activity readout; 72-hour incubation |
Why This Matters
The 4-bromophenyl substituent is critical for anti-plasmodial activity; substituting bromine with chlorine or hydrogen results in substantial potency loss, making 897735-61-4 the only viable starting point for SAR exploration at this chemotype.
- [1] Gamo F-J, Sanz LM, Vidal J, et al. Thousands of Chemical Starting Points for Antimalarial Lead Identification. Nature, 2010, 465, 305–310. (Supplementary Data: TCMDC Screening Results). View Source
